N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide

Description

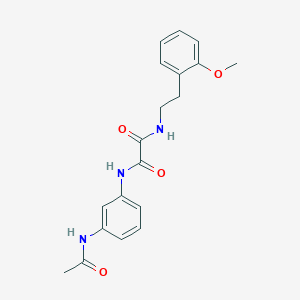

N1-(3-Acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by two aromatic substituents: a 3-acetamidophenyl group and a 2-methoxyphenethyl group. Oxalamides are widely studied for their diverse applications, including antiviral activity (e.g., HIV entry inhibition ), enzyme inhibition (e.g., stearoyl-CoA desaturase ), and flavor-enhancing properties (e.g., umami agonists ).

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13(23)21-15-7-5-8-16(12-15)22-19(25)18(24)20-11-10-14-6-3-4-9-17(14)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGUNRQHEDZZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

[ \text{3-acetamidophenylamine} + \text{2-methoxyphenethylamine} + \text{oxalyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Electron-withdrawing groups (e.g., Cl, CN) at the meta-position (N1-phenyl) enhance metabolic stability but may reduce solubility. For example, compound 70 (4-Cl) exhibits higher yield (72%) compared to 20 (3-Cl, 33%) .

- Methoxy Group Impact : The para-methoxy group (e.g., in 20 ) contributes to π-π stacking interactions in enzyme inhibition, while ortho-methoxy (e.g., 70 ) may sterically hinder binding .

- Biological Activity: Substitutions influence target specificity. For instance, S336’s 2,4-dimethoxybenzyl group is critical for umami receptor (hTAS1R1/hTAS1R3) agonism , whereas chloro/cyano substituents optimize SCAD inhibition .

Heterocyclic and Aliphatic Derivatives

Oxalamides with non-aromatic or heterocyclic substituents exhibit distinct properties:

Key Observations :

- Hydrophilicity : Hydroxyethyl or carboxyphenyl groups (e.g., H3obea) improve water solubility, enabling applications in coordination chemistry .

- Rigid Aliphatic Groups : Adamantyl substituents (e.g., compound 6 ) enhance steric bulk and enzyme-binding affinity .

Spectral Data Comparison

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide backbone with distinct substituents that influence its biological activity. The structure can be represented as follows:

- Molecular Formula : C19H21N3O4

- InChI Key : KZGUNRQHEDZZII-UHFFFAOYSA-N

- SMILES : CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC

These structural characteristics suggest that the compound may interact with various biological targets, potentially modulating enzyme activities or receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is likely related to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

In addition to its antimicrobial effects, the compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it may affect the expression of proteins involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancerous cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may interact with specific receptors, leading to changes in cellular signaling cascades.

- Oxidative Stress Induction : Some studies suggest that it could induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound was shown to significantly reduce cell viability. The IC50 values indicated potent activity against breast and colon cancer cell lines, suggesting a promising avenue for therapeutic development. The study highlighted the need for further exploration into its mechanism of action and potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.